molecular formula C12H9BrN2O B1608677 N-(3-bromopyridin-2-yl)benzamide CAS No. 620939-76-6

N-(3-bromopyridin-2-yl)benzamide

Cat. No. B1608677
M. Wt: 277.12 g/mol
InChI Key: SZRQLPAPAINFKB-UHFFFAOYSA-N
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Description

“N-(3-bromopyridin-2-yl)benzamide” is a chemical compound with the empirical formula C12H9BrN2O and a molecular weight of 277.12 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “N-(3-bromopyridin-2-yl)benzamide” is determined by its empirical formula C12H9BrN2O . The InChI key is YBXUQVCTKPMFHF-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-bromopyridin-2-yl)benzamide” are not available, there are studies on the reactions of similar compounds .


Physical And Chemical Properties Analysis

“N-(3-bromopyridin-2-yl)benzamide” is a solid substance . It has a molecular weight of 277.12 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources .

Scientific Research Applications

Synthesis and Characterization

  • Intermolecular Interactions and Crystal Structure Analysis : The synthesis and characterization of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been explored. These compounds exhibit specific intermolecular interactions, crystal structures, and stability determined by hydrogen bonds and π-interactions, which are crucial for their potential applications in various fields (Saeed et al., 2020).

Pharmacokinetics and Potential Therapeutic Applications

  • Pharmacokinetics and Anti-fibrosis Potential : Research on compounds structurally similar to N-(3-bromopyridin-2-yl)benzamide, like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), has been conducted. These studies have shown promising pharmacokinetics, tissue distribution, and potential as oral anti-fibrotic drugs (Kim et al., 2008).

Mechanistic Insights in Chemical Reactions

  • Understanding Reaction Mechanisms : The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines has been examined to unravel the mechanisms involved in Pd-catalyzed aminations and base-assisted nucleophilic aromatic substitutions. These insights are significant for the development of new synthetic pathways and compounds (Loones et al., 2007).

Potential Biological Activities

  • Exploring Antimicrobial and Neuroleptic Activities : Various benzamide derivatives, including those similar to N-(3-bromopyridin-2-yl)benzamide, have been synthesized and tested for their antimicrobial and neuroleptic activities. These studies contribute to understanding their potential applications in treating various infections and neurological disorders (Adam et al., 2016); (Iwanami et al., 1981).

Safety And Hazards

“N-(3-bromopyridin-2-yl)benzamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . It is advisable to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

There are ongoing studies on the synthesis and applications of similar compounds . These studies could potentially provide insights into the future directions of research involving “N-(3-bromopyridin-2-yl)benzamide”.

properties

IUPAC Name

N-(3-bromopyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-7-4-8-14-11(10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRQLPAPAINFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406641
Record name N-(3-bromopyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromopyridin-2-yl)benzamide

CAS RN

620939-76-6
Record name N-(3-bromopyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Brouwer, K Jenko, SS Zoghbi, RB Innis… - Journal of Medicinal …, 2014 - ACS Publications
Translocator protein (18 kDa), known as TSPO, is a recognized biomarker of neuroinflammation. Radioligands with PET accurately quantify TSPO in neuroinflammatory conditions. …
Number of citations: 23 pubs.acs.org
Á Serrano Farinas - scholar.archive.org
Deoxyribonucleic acid (DNA) encodes the genetic data of most organisms. Abnormalities in the genome or the unregulated overexpression of certain genes can be the cause of multiple …
Number of citations: 2 scholar.archive.org

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